![molecular formula C9H11ClN2O2S B1396813 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride CAS No. 1332530-25-2](/img/structure/B1396813.png)
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride
Overview
Description
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2S It is a derivative of imidazo[2,1-b][1,3]thiazole, a heterocyclic compound known for its diverse biological activities
Preparation Methods
The synthesis of 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride typically involves the annulation of the imidazole ring to the thiazole ring. One common method is the reaction of 2-aminothiazole with halo carbonyl compounds . The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride can be compared with other similar compounds, such as:
2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
6-Phenylimidazo[2,1-b]thiazole: Another derivative with a phenyl group, known for its potential therapeutic applications.
2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine: A related compound with different substituents, used in medicinal chemistry.
Biological Activity
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
- Chemical Formula : C₉H₁₁ClN₂O₂S
- Molecular Weight : 232.72 g/mol
- CAS Number : 1332530-25-2
- MDL Number : MFCD18071304
The compound is characterized by its imidazo[2,1-b][1,3]thiazole moiety, which is known for its pharmacological relevance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent functionalization. The methods employed often focus on optimizing yield and purity while minimizing environmental impact.
Antimicrobial Activity
Studies have demonstrated that compounds containing the imidazo[2,1-b][1,3]thiazole structure exhibit potent antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have shown that various derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 3.125 μg/mL against Mycobacterium tuberculosis .
- Antifungal Activity : The compound also displays antifungal properties, with specific derivatives showing effectiveness against common fungal strains.
Cytotoxicity
Cytotoxicity studies indicate that while the compound exhibits significant antimicrobial activity, it maintains a low toxicity profile against normal cell lines. This is crucial for therapeutic applications as it suggests a favorable safety margin .
Carbonic Anhydrase Inhibition
Recent studies have explored the inhibition of carbonic anhydrase (CA) isoforms by derivatives of imidazo[2,1-b][1,3]thiazole. These compounds selectively inhibit hCA II with inhibition constants ranging from 57.7 to 98.2 µM . The structure-activity relationship (SAR) indicates that specific substitutions on the aromatic ring enhance inhibitory potency.
Study 1: Antitubercular Activity
A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Among 29 tested compounds, several exhibited potent activity with MIC values as low as 3.125 μg/mL . The presence of specific substituents significantly influenced the activity.
Study 2: Selective Inhibition of Carbonic Anhydrases
In a study focusing on carbonic anhydrase inhibition, certain derivatives demonstrated selective inhibition of hCA II over other isoforms (hCA I, IX, XII), suggesting potential therapeutic applications in diseases where CA plays a role .
Summary of Findings
Biological Activity | Findings |
---|---|
Antibacterial | MIC as low as 3.125 μg/mL against M. tuberculosis |
Antifungal | Effective against various fungal strains |
Cytotoxicity | Low toxicity against normal cell lines |
CA Inhibition | Selective inhibition of hCA II with K_i values between 57.7–98.2 µM |
Q & A
Q. Basic: What synthetic methodologies are commonly employed for preparing 2-imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride derivatives?
Answer:
A widely used approach involves one-pot, multi-component reactions under solvent-free conditions. For example, aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene undergo Michael addition followed by intramolecular cyclization using Eaton’s reagent (P₂O₅/MeSO₃H) as a dual-function catalyst. This method achieves high yields (90–96%) and selectivity, with reaction optimization focusing on temperature (80°C) and catalyst loading (2 mL Eaton’s reagent) . Thin-layer chromatography (TLC) and melting point analysis are critical for monitoring reaction progress and purity assessment .
Q. Advanced: How does the electronic nature of substituents influence reaction kinetics in imidazo[2,1-b]thiazole synthesis?
Answer:
Electron-donating groups (e.g., -OCH₃) on benzaldehyde derivatives accelerate reaction rates and improve yields compared to electron-withdrawing groups (e.g., -NO₂). This is attributed to enhanced nucleophilic attack on activated carbonyl intermediates during Friedel-Crafts acylation. For instance, benzaldehyde derivatives with electron-donating substituents achieved 96% yields in 2 hours, while electron-withdrawing analogs required longer reaction times (4–6 hours) for comparable conversions . Mechanistic studies suggest Eaton’s reagent stabilizes transition states via hydrogen bonding, which is less effective with deactivating substituents .
Q. Basic: What analytical techniques are essential for characterizing imidazo[2,1-b]thiazole derivatives?
Answer:
Key techniques include:
- Thin-layer chromatography (TLC): Monitors reaction progress using silica gel plates and UV detection .
- Melting point determination: Validates compound purity via electrothermal apparatus (e.g., deviations >2°C indicate impurities) .
- NMR spectroscopy: Resolves structural ambiguities, particularly for regioselectivity in cyclization steps .
Q. Advanced: What mechanistic insights explain the dual role of Eaton’s reagent in imidazo[2,1-b]thiazole synthesis?
Answer:
Eaton’s reagent acts as both a Brønsted acid and electrophilic activator :
Activation of carbonyl groups : Protonation of aldehydes enhances electrophilicity, facilitating nucleophilic attack by benzo[d]thiazol-2-amine.
Cyclization promotion : Hydrogen bonding with ethynylbenzene stabilizes intermediates, enabling intramolecular Friedel-Crafts acylation.
Methane sulfonic acid alone fails to replicate this dual functionality, leading to incomplete reactions .
Q. Data Contradiction: How can researchers reconcile discrepancies in catalyst performance for imidazo[2,1-b]thiazole synthesis?
Answer:
Contradictions arise from catalyst-specific interactions. For example:
- Eaton’s reagent outperforms FeCl₃ or AlCl₃ due to its ability to activate multiple reaction sites (yield: 90% vs. 32–51%) .
- Solvent-free conditions minimize side reactions (e.g., solvolysis) compared to ethanol or CS₂ .
Resolution requires systematic screening of catalysts, solvents, and temperatures, as detailed in Table 1 of .
Q. Advanced: What strategies optimize regioselectivity in imidazo[2,1-b]thiazole functionalization?
Answer:
- Substituent positioning : Electron-rich aryl groups at the 6-position enhance electrophilic aromatic substitution during cyclization .
- Temperature control : Lower temperatures (40–60°C) favor kinetic products, while higher temperatures (80–100°C) drive thermodynamic control .
- Catalyst modulation : Eaton’s reagent’s acidity directs regioselectivity by stabilizing specific transition states .
Q. Basic: What biological activities are associated with imidazo[2,1-b]thiazole scaffolds?
Answer:
This scaffold exhibits broad pharmacological potential, including:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via π-π stacking interactions .
- Antimicrobial effects : Disruption of bacterial cell membrane integrity through hydrophobic interactions .
- Anti-inflammatory properties : COX-2 enzyme inhibition via competitive binding .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed for imidazo[2,1-b]thiazole derivatives?
Answer:
Systematic substitution : Introduce halogen (-Cl, -F), alkyl (-CH₃), or nitro (-NO₂) groups at positions 2, 3, and 6 to assess electronic effects.
Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) or cytotoxicity screens (e.g., MTT assay).
Computational modeling : Use DFT calculations to correlate substituent effects with binding affinities .
Q. Basic: What are the environmental advantages of solvent-free synthesis for imidazo[2,1-b]thiazoles?
Answer:
- Reduced waste : Eliminates solvent disposal and purification steps, aligning with green chemistry principles.
- Energy efficiency : Shorter reaction times (2–4 hours vs. 8–12 hours) lower energy consumption .
Q. Advanced: What challenges arise in scaling up imidazo[2,1-b]thiazole synthesis from lab to pilot plant?
Answer:
- Heat management : Exothermic cyclization steps require controlled heat dissipation to prevent side reactions.
- Catalyst recovery : Eaton’s reagent’s hygroscopicity complicates reuse; immobilized acid catalysts (e.g., silica-supported PTSA) are being explored .
- Purification bottlenecks : Column chromatography is impractical at scale; recrystallization or melt crystallization are preferred .
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S.ClH/c1-2-6(8(12)13)7-5-11-3-4-14-9(11)10-7;/h3-6H,2H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFGKQZIPUGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CSC2=N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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